molecular formula C17H13N5O2 B12172998 N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B12172998
M. Wt: 319.32 g/mol
InChI Key: GDEUCVXFJRVBRK-UHFFFAOYSA-N
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Description

N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex heterocyclic compound that features an indazole moiety. Indazole-containing compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step reactions. One common approach includes the formation of the indazole core through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . The phthalazine moiety can be introduced via cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .

Biological Activity

N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound belongs to a class of indazole derivatives, which are known for their diverse pharmacological properties. The structure of this compound can be represented as follows:

C14H12N4O2\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_2

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Recent studies have highlighted various synthetic pathways that can be optimized to enhance yield and purity.

Anticancer Activity

Recent research has demonstrated that indazole derivatives exhibit significant anticancer properties. For instance, a study identified a related indazole derivative as a potent antagonist of the prostanoid EP4 receptor, which plays a crucial role in colorectal cancer. This compound showed single-nanomolar antagonistic activity and significantly inhibited tumor growth in vivo when administered orally, either alone or in combination with an anti-PD-1 antibody .

Table 1: Anticancer Activity of Indazole Derivatives

CompoundActivityIC50 (nM)Mechanism
Compound 14EP4 Antagonist<1Enhances CD8+ T cell immunity
NiraparibAnticancer0.4 - 1400PARP inhibitor
PazopanibAnticancer0.5 - 50Tyrosine kinase inhibitor

Antifungal Activity

The antifungal potential of indazole derivatives has also been explored. A study evaluated various indazole-containing compounds against Candida species, revealing that certain derivatives exhibited promising anticandidal activity. For example, compounds with specific substitutions showed minimum inhibitory concentrations (MIC) against Candida albicans and Candida glabrata as low as 3.807 mM .

Table 2: Antifungal Activity of Indazole Derivatives

CompoundTarget SpeciesMIC (mM)
Compound 10gC. albicans3.807
Compound 3aC. glabrata15.227

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound acts as an antagonist at specific receptors involved in tumor progression and immune evasion.
  • Inhibition of Cell Growth : Indazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction.
  • Antifungal Mechanisms : The structural features of the compound allow it to disrupt fungal cell membranes or inhibit essential metabolic pathways.

Case Studies

  • Colorectal Cancer Model : In a syngeneic colon cancer model, oral administration of an indazole derivative significantly impaired tumor growth by enhancing cytotoxic T cell responses .
  • Antifungal Screening : A series of indazole derivatives were screened for their antifungal activity against multiple strains of Candida, leading to the identification of several candidates with low MIC values .

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

N-(1H-indazol-3-yl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C17H13N5O2/c1-22-17(24)11-7-3-2-6-10(11)14(21-22)16(23)18-15-12-8-4-5-9-13(12)19-20-15/h2-9H,1H3,(H2,18,19,20,23)

InChI Key

GDEUCVXFJRVBRK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NNC4=CC=CC=C43

Origin of Product

United States

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